![molecular formula C10H11N3O2 B8147267 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)-](/img/structure/B8147267.png)
1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolo[3,2-c]pyridine ring system, which is a fused bicyclic structure consisting of a pyrrole and a pyridine ring. The compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- typically involves multi-step organic synthesis techniques. One common approach is the cyclization of appropriate precursors to form the pyrrolo[3,2-c]pyridine core, followed by functionalization to introduce the amino and propanoic acid groups. For instance, starting from 2-bromo-5-iodopyridine, cyclization can be achieved using base-mediated conditions to form the pyrrolo[3,2-c]pyridine core
Industrial Production Methods
Industrial production of 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridine ring to a piperidine ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolo[3,2-c]pyridine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents on the pyrrolo[3,2-c]pyridine ring.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and chemical processes due to its unique structural properties
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- include other pyrrolo[3,2-c]pyridine derivatives and related heterocyclic compounds. Examples include:
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Pyrazolo[3,4-b]pyridines
- Pyrrolo[3,4-c]pyridine derivatives
Uniqueness
What sets 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- apart is its specific structural configuration and the presence of the amino and propanoic acid groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-1-2-12-5-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQYIRMPOYWSSM-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC2=C1NC=C2C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
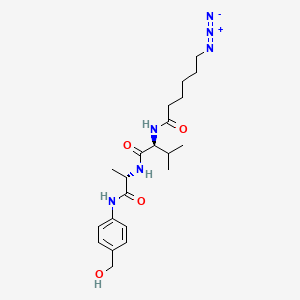
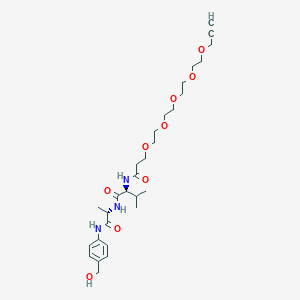
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid](/img/structure/B8147212.png)

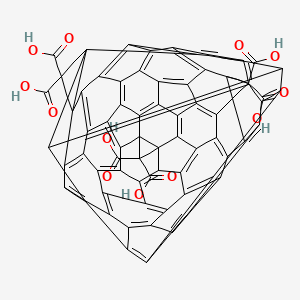
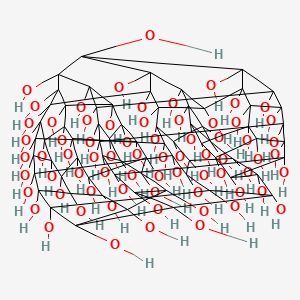
![2-Carboxy-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-4,5-dihydroxyoxan-3-olate](/img/structure/B8147238.png)
![(2S)-2-(15N)azanyl-6-[3-[(5S)-5-(15N)azanyl-5-carboxypentyl]imidazol-1-ium-1-yl]hexanoate](/img/structure/B8147244.png)
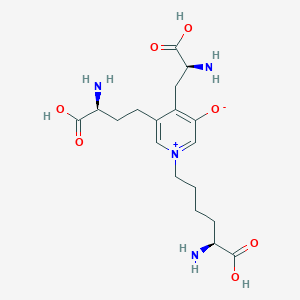
![(2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B8147255.png)
![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid](/img/structure/B8147259.png)
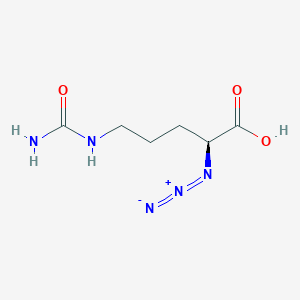
![(2S)-2-amino-6-[[2-[[(4S)-4-amino-4-carboxybutyl]amino]-4H-imidazol-5-yl]amino]hexanoic acid](/img/structure/B8147268.png)
![(2S)-2-amino-6-[[1-[[(5S)-5-amino-5-carboxypentyl]amino]-1-oxopropan-2-yl]amino]hexanoic acid](/img/structure/B8147269.png)
